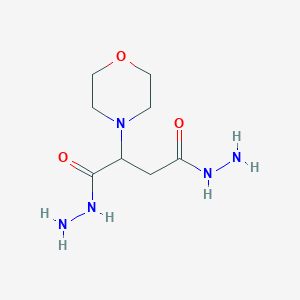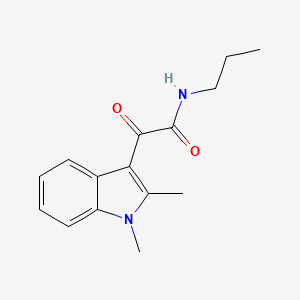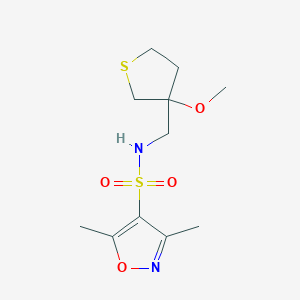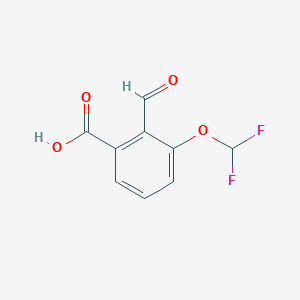
2-(Morpholin-4-yl)butanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the use of 2-(Morpholin-4-yl)butanedihydrazide in biocatalysis. For instance, a recent study implemented a convenient microreactor for continuous flow biocatalysis using enzymes immobilized on magnetic nanoparticles (MNPs). Lipase B from Candida antarctica (CaLB) was immobilized onto MNPs, and the resulting CaLB-MNPs were tested in a U-shaped reactor. These anchored CaLB-MNPs facilitated the enantiomer-selective acylation of 4-(morpholin-4-yl)butan-2-ol, a chiral alcohol found in the mucolytic drug Fedrilate.
Biocatalysis and Enzymatic Reactions
Safety and Hazards
The safety data sheet for a related compound, [2-(Morpholin-4-yl)ethyl]piperazine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-morpholin-4-ylbutanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-11-7(14)5-6(8(15)12-10)13-1-3-16-4-2-13/h6H,1-5,9-10H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPLEOQUZBSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)butanedihydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2785818.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2785820.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2785821.png)
![N,N-diethyl-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B2785824.png)


![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2785830.png)

![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2785833.png)
![Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2785836.png)
![6-chloro-N-[5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2785837.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785840.png)